molecular formula C10H9NO3 B175990 1-Methyl-2-oxoindoline-5-carboxylic acid CAS No. 167627-05-6

1-Methyl-2-oxoindoline-5-carboxylic acid

Cat. No. B175990
Key on ui cas rn: 167627-05-6
M. Wt: 191.18 g/mol
InChI Key: FBTOSQDXUJQZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06228868B1

Procedure details

A solution of Example 59A (1.2 g, 4.27 mmol) in ethyl acetate (30 mL) and methanol (20 mL) was treated with 10% Pd/C (200 mg), stirred under hydrogen (balloon) for 18 hours, filtered through diatomaceous earth (Celite®) with 9:1 dichloromethane/methanol solution rinses, and concentrated to provide 460 mg of the desired product.
Name
solution
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][C:7]([C:11]([O:13]CC3C=CC=CC=3)=[O:12])=[CH:8][CH:9]=2)[CH2:4][C:3]1=[O:21]>C(OCC)(=O)C.CO.[Pd]>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][C:7]([C:11]([OH:13])=[O:12])=[CH:8][CH:9]=2)[CH2:4][C:3]1=[O:21]

Inputs

Step One
Name
solution
Quantity
1.2 g
Type
reactant
Smiles
CN1C(CC2=CC(=CC=C12)C(=O)OCC1=CC=CC=C1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred under hydrogen (balloon) for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth (Celite®) with 9:1 dichloromethane/methanol solution rinses
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CN1C(CC2=CC(=CC=C12)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 460 mg
YIELD: CALCULATEDPERCENTYIELD 56.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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